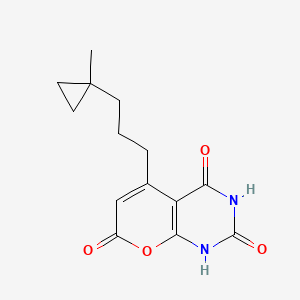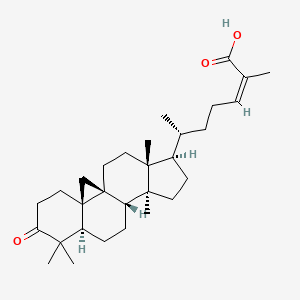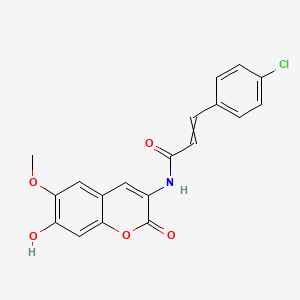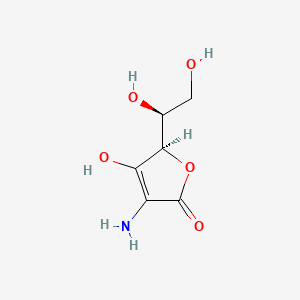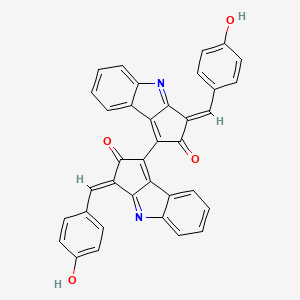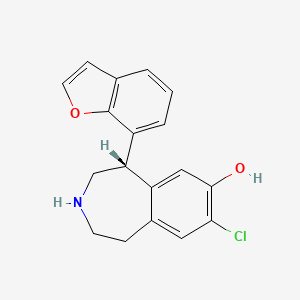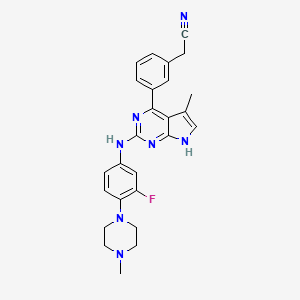
SGI-7079
Vue d'ensemble
Description
SGI-7079 est un inhibiteur sélectif de la tyrosine kinase réceptrice Axl. Ce composé a montré un potentiel dans l'inhibition de la croissance tumorale et la survenue de résistance aux inhibiteurs du récepteur du facteur de croissance épidermique . Il est principalement utilisé dans les milieux de recherche pour explorer son potentiel thérapeutique dans divers types de cancer .
Applications De Recherche Scientifique
SGI-7079 has a wide range of scientific research applications, including:
Chemistry: It is used to study the chemical properties and reactivity of Axl inhibitors.
Biology: It is used to investigate the role of Axl in cellular processes and its potential as a therapeutic target.
Medicine: It is explored for its potential in treating various cancers, particularly those resistant to epidermal growth factor receptor inhibitors.
Industry: It is used in the development of new therapeutic agents and in the study of drug resistance mechanisms
Mécanisme D'action
Target of Action
SGI-7079, also known as SGI7079 or 2-(3-(2-((3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl)amino)-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)phenyl)acetonitrile, is a potent and ATP-competitive inhibitor of the receptor tyrosine kinase Axl . Axl is a member of the TAM family that includes TYRO3, AXL, and MER .
Mode of Action
This compound inhibits the proliferation of certain cancer cells by interacting with its primary target, Axl . It significantly inhibits the proliferation of SUM149 or KPL-4 cells with an IC50 of 0.43 or 0.16 μM, respectively . The compound inhibits the phosphorylation of Axl at Tyr 702 upon Gas6 stimulation in SUM149 cells .
Biochemical Pathways
The Gas6/Axl signaling pathway is associated with tumor cell growth, metastasis, invasion, epithelial-mesenchymal transition (EMT), angiogenesis, drug resistance, immune regulation, and stem cell maintenance . By inhibiting Axl, this compound disrupts these processes, thereby exerting its anti-cancer effects .
Pharmacokinetics
It is known that this compound is an atp-competitive inhibitor , suggesting that it may interact with ATP-binding sites, which could influence its pharmacokinetic properties.
Result of Action
This compound significantly inhibits the proliferation, migration, and invasion of inflammatory breast cancer (IBC) cells . It also halts the cell cycle in the G1 phase . In vivo, this compound inhibits tumor growth in a dose-dependent manner .
Action Environment
The effectiveness of this compound may be influenced by factors such as the presence of atp (due to its atp-competitive nature) and the expression levels of axl in the tumor microenvironment .
Analyse Biochimique
Biochemical Properties
SGI-7079 is an ATP-competitive Axl inhibitor . It significantly inhibits the proliferation of SUM149 and KPL-4 cells, with IC50 values of 0.43 and 0.16 μM, respectively . Axl is a member of the TAM family with the high-affinity ligand growth arrest-specific protein 6 (GAS6) . The Gas6/Axl signaling pathway is associated with tumor cell growth, metastasis, invasion, epithelial-mesenchymal transition (EMT), angiogenesis, drug resistance, immune regulation, and stem cell maintenance .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It inhibits the proliferation of inflammatory breast cancer cells . It also decreases invasion and halts the cell cycle in the G1 phase . Furthermore, this compound treatment inhibited cell proliferation in a dose-dependent manner .
Molecular Mechanism
This compound is a potent and ATP-competitive Axl inhibitor . It effectively inhibits Axl activation in the presence of exogenous Gas6 ligand . Axl is a receptor tyrosine kinase that belongs to the Tyro3, Axl, MerTK (TAM) subfamily . The Gas6/Axl signaling pathway plays an important role in driving cancer cell survival, proliferation, migration, and invasion .
Temporal Effects in Laboratory Settings
It has been shown that this compound inhibits tumor growth in a dose-dependent manner .
Metabolic Pathways
As an Axl inhibitor, it is likely to interact with enzymes or cofactors involved in the Gas6/Axl signaling pathway .
Méthodes De Préparation
SGI-7079 est synthétisé par une série de réactions chimiques impliquant la formation de sa structure de base et sa fonctionnalisation ultérieure. La voie de synthèse implique généralement l'utilisation de réactifs et de catalyseurs spécifiques pour obtenir les transformations chimiques souhaitées. Le composé est ensuite purifié et caractérisé pour garantir sa pureté et son intégrité structurale .
En production industrielle, this compound est fabriqué dans des conditions contrôlées afin de maintenir la cohérence et la qualité. Le processus implique une synthèse à grande échelle, une purification et des mesures de contrôle qualité pour produire le composé en quantités suffisantes pour la recherche et les applications thérapeutiques potentielles .
Analyse Des Réactions Chimiques
SGI-7079 subit diverses réactions chimiques, notamment:
Oxydation: Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène du composé, souvent à l'aide d'oxydants.
Réduction: Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène, généralement à l'aide de réducteurs.
Substitution: Cette réaction implique le remplacement d'un groupe fonctionnel par un autre, souvent à l'aide de réactifs et de conditions spécifiques.
Les réactifs couramment utilisés dans ces réactions comprennent des oxydants comme le peroxyde d'hydrogène, des réducteurs comme le borohydrure de sodium et divers catalyseurs pour faciliter les réactions. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .
Applications de la recherche scientifique
This compound a un large éventail d'applications de recherche scientifique, notamment:
Chimie: Il est utilisé pour étudier les propriétés chimiques et la réactivité des inhibiteurs d'Axl.
Biologie: Il est utilisé pour étudier le rôle d'Axl dans les processus cellulaires et son potentiel en tant que cible thérapeutique.
Médecine: Il est exploré pour son potentiel dans le traitement de divers cancers, en particulier ceux résistants aux inhibiteurs du récepteur du facteur de croissance épidermique.
Industrie: Il est utilisé dans le développement de nouveaux agents thérapeutiques et dans l'étude des mécanismes de résistance aux médicaments
Mécanisme d'action
This compound exerce ses effets en inhibant sélectivement l'activité de la tyrosine kinase réceptrice Axl. Cette inhibition réduit la phosphorylation d'Axl et altère les voies de signalisation en aval impliquées dans la prolifération cellulaire, la migration et la survie. Le composé cible la voie de signalisation Gas6/Axl, qui est impliquée dans la progression du cancer, les métastases et la résistance thérapeutique .
Comparaison Avec Des Composés Similaires
SGI-7079 est unique dans son inhibition sélective d'Axl par rapport à d'autres composés similaires. Certains composés similaires comprennent:
DP-3975: Un autre inhibiteur d'Axl avec des résultats précliniques prometteurs.
UNC569: Un inhibiteur de la kinase TAM qui cible également Axl.
UNC2025: Un inhibiteur dual de MerTK et de Flt3 avec une activité contre Axl
Ces composés partagent des mécanismes d'action similaires mais diffèrent par leur sélectivité, leur puissance et leur potentiel thérapeutique. This compound se démarque par son inhibition spécifique d'Axl et son potentiel à surmonter la résistance aux inhibiteurs du récepteur du facteur de croissance épidermique .
Propriétés
IUPAC Name |
2-[3-[2-[3-fluoro-4-(4-methylpiperazin-1-yl)anilino]-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]phenyl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26FN7/c1-17-16-29-25-23(17)24(19-5-3-4-18(14-19)8-9-28)31-26(32-25)30-20-6-7-22(21(27)15-20)34-12-10-33(2)11-13-34/h3-7,14-16H,8,10-13H2,1-2H3,(H2,29,30,31,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCFKACXAIBEPKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=NC(=NC(=C12)C3=CC=CC(=C3)CC#N)NC4=CC(=C(C=C4)N5CCN(CC5)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26FN7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of SGI-7079 and what are its downstream effects?
A: this compound is a small molecule inhibitor that specifically targets the receptor tyrosine kinase Axl. [, , ] By binding to Axl, this compound prevents its activation by ligands like growth arrest-specific 6 (Gas6). This inhibition disrupts downstream signaling pathways, including PI3K/Akt and NF-κB, which are often implicated in tumor cell proliferation, survival, migration, and invasion. [, ]
Q2: What evidence suggests that this compound could be useful in overcoming resistance to EGFR inhibitors?
A: Research indicates that tumor cells undergoing epithelial-mesenchymal transition (EMT) display increased resistance to EGFR inhibitors like erlotinib. Interestingly, these mesenchymal cells often exhibit elevated Axl expression. [] Studies have shown that combining this compound with erlotinib effectively reverses erlotinib resistance in mesenchymal cell lines expressing Axl and in xenograft models of mesenchymal non-small cell lung carcinoma (NSCLC). [] This suggests a potential role for this compound in combating EGFR inhibitor resistance, especially in cases associated with the mesenchymal phenotype and Axl upregulation.
Q3: Has this compound shown efficacy in any preclinical models of cancer?
A: In a study on inflammatory breast cancer (IBC), researchers demonstrated that depleting the protein TIG1, which stabilizes Axl, reduced IBC cell proliferation, migration, and invasion in vitro. [] They further showed that treating IBC cells with this compound mirrored these effects, decreasing their malignant properties in vitro. [] This suggests that targeting Axl with this compound could be a viable therapeutic strategy for IBC, especially in cases where TIG1 is highly expressed.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Manganese(2+);2,5,12,15,18-pentazatricyclo[17.4.0.06,11]tricosane;dichloride](/img/structure/B610735.png)
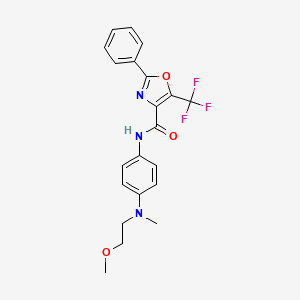
![(5R)-3-(3-aminopropylsulfanyl)-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B610741.png)
![Benzenesulfonamide, 4-(hydroxyamino)-N-[2-(2-naphthalenyloxy)ethyl]-](/img/structure/B610743.png)
